molecular formula C10H15IN2 B8330356 Diethyl-(4-iodo-pyridin-2-ylmethyl)-amine

Diethyl-(4-iodo-pyridin-2-ylmethyl)-amine

Cat. No.: B8330356
M. Wt: 290.14 g/mol
InChI Key: UVGLWWWFTHQOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl-(4-iodo-pyridin-2-ylmethyl)-amine is a useful research compound. Its molecular formula is C10H15IN2 and its molecular weight is 290.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15IN2

Molecular Weight

290.14 g/mol

IUPAC Name

N-ethyl-N-[(4-iodopyridin-2-yl)methyl]ethanamine

InChI

InChI=1S/C10H15IN2/c1-3-13(4-2)8-10-7-9(11)5-6-12-10/h5-7H,3-4,8H2,1-2H3

InChI Key

UVGLWWWFTHQOTM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NC=CC(=C1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 4-iodo-2-methyl-pyridine (1.1 g, 5 mmol), NBS (0.98 g, 1.1 equiv.) and carbon tetrachloride (50 mL) in a round bottomed flask under nitrogen. Add AIBN (82 mg, 0.1 equiv.) and heat reaction overnight at reflux. Filter the reaction, washing with hexanes. Concentrate filtrate to approximately 10-20 mL volume. Redissolve in THF (20 mL) and cool to 0° C. under nitrogen. Add diethylamine (1.04 mL, 2 equiv.) dropwise via syringe and stir one hour at 0° C. Remove cooling bath and let warm to room temperature. After 6 hours total, concentrate to dryness and purify by silica gel (1:1 Hexanes:Ethyl Acetate→Ethyl Acetate) to give a tan liquid (0.51 g, 35% over 2 steps). MS (ES), m/z 291.0 (M+1).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.98 g
Type
reactant
Reaction Step Two
Name
Quantity
82 mg
Type
reactant
Reaction Step Three
Quantity
1.04 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.